Bienvenue dans la boutique en ligne BenchChem!

3-(sec-Butyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole

Lipophilicity Physicochemical profiling Drug-likeness

3-(sec-Butyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole is a small-molecule heterocyclic building block combining a 1,2,4-oxadiazole core with a free piperidine ring and a sec-butyl substituent at the 3‑position. Its molecular formula is C₁₁H₁₉N₃O and its monoisotopic mass is 209.152812238 Da.

Molecular Formula C11H19N3O
Molecular Weight 209.293
CAS No. 1245527-54-1
Cat. No. B2492286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(sec-Butyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole
CAS1245527-54-1
Molecular FormulaC11H19N3O
Molecular Weight209.293
Structural Identifiers
SMILESCCC(C)C1=NOC(=N1)C2CCNCC2
InChIInChI=1S/C11H19N3O/c1-3-8(2)10-13-11(15-14-10)9-4-6-12-7-5-9/h8-9,12H,3-7H2,1-2H3
InChIKeyYTIZVSRZMKIRQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(sec-Butyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole (CAS 1245527-54-1) – Physicochemical Identity and Building Block Profile


3-(sec-Butyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole is a small-molecule heterocyclic building block combining a 1,2,4-oxadiazole core with a free piperidine ring and a sec-butyl substituent at the 3‑position. Its molecular formula is C₁₁H₁₉N₃O and its monoisotopic mass is 209.152812238 Da [1]. The compound is supplied by multiple vendors at purities ranging from 95 % to 98 % and is recommended for storage at 2–8 °C in a sealed, dry environment . The oxadiazole-piperidine motif has been validated in both farnesoid X receptor (FXR) antagonist and human caseinolytic protease P (HsClpP) agonist programs, underscoring the scaffold’s value in early drug discovery [2][3].

Why In-Class 1,2,4-Oxadiazole-Piperidine Compounds Cannot Simply Substitute for 3-(sec-Butyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole


Although many 1,2,4-oxadiazole-piperidine hybrids share a common core, the alkyl substituent at the 3‑position exerts a decisive influence on lipophilicity, conformational flexibility, and stereochemical complexity. A change from sec-butyl to tert-butyl or methyl shifts the computed XLogP by up to 1.1 log units and alters the number of rotatable bonds, directly impacting solubility, permeability, and molecular recognition [1][2]. Moreover, the sec-butyl group introduces a chiral centre that is absent in the tert-butyl and methyl congeners, enabling stereochemically resolved SAR studies that are impossible with achiral analogs. These differences mean that even closely related oxadiazole-piperidine compounds cannot be interchanged without altering the physicochemical profile and, potentially, the biological outcome of a lead series.

Head-to-Head Quantitative Differentiation of 3-(sec-Butyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole from Its Closest Analogs


Lipophilicity Tuning: sec-Butyl Occupies a Unique Intermediate logP Window Between Methyl and tert-Butyl

The computed octanol-water partition coefficient (XLogP3-AA) of 3-(sec-butyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole is 1.8 [1]. This value lies between the more hydrophilic 3-methyl analog (XLogP 0.7) and the more lipophilic 3-tert-butyl analog (XLogP 2.0) [2][3]. The 1.1 log unit span across the three compounds translates to an approximately 12-fold difference in theoretical lipid partitioning, offering medicinal chemists a graduated lipophilicity series for structure-activity relationship (SAR) exploration.

Lipophilicity Physicochemical profiling Drug-likeness

Stereochemical Differentiation: sec-Butyl Introduces a Chiral Centre Absent in tert-Butyl and Methyl Analogs

The sec-butyl side chain of 3-(sec-butyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole contains one tetrahedral carbon bearing four different substituents, resulting in an undefined atom stereocenter count of 1 [1]. In contrast, the 3-tert-butyl and 3-methyl analogs each have an undefined atom stereocenter count of 0, making them inherently achiral at the 3‑position [2][3].

Chirality Stereochemistry Fragment-based drug discovery

Conformational Flexibility: sec-Butyl Provides an Intermediate Number of Rotatable Bonds Relative to Methyl and tert-Butyl

The rotatable bond count of 3-(sec-butyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole is 3, compared with 2 for the 3-tert-butyl analog and 1 for the 3-methyl analog [1][2][3]. The additional rotatable bond in the sec-butyl derivative arises from the ethyl group attached to the chiral carbon and confers greater conformational sampling capacity.

Conformational analysis Molecular flexibility Entropic penalty

Commercial Purity Benchmarks: Vendor-Supplied Material Meets 95–98 % Purity Specifications

Multiple independent vendors supply 3-(sec-butyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole with specified minimum purities. AKSci lists a minimum purity of 95 % , Chemscene certifies material at 98 % , CheMenu offers 97 % , and Leyan supplies product at 98 % . The 3-tert-butyl analog is predominantly available through custom synthesis with less transparent purity specifications, while the 3-methyl analog is listed at 96–98 % [1][2].

Compound procurement Purity specification Reproducibility

Scaffold Validation: 1,2,4-Oxadiazole-Piperidine Motif Is Pharmacologically Active in FXR and ClpP Assays (Class-Level Inference)

Although no direct biological data exist for 3-(sec-butyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole, the 1,2,4-oxadiazole-piperidine scaffold to which it belongs has demonstrated quantifiable activity in two independent target classes. In FXR antagonist assays, compound 3f (3-(naphthalen-2-yl)-5-(piperidin-4-yl)-1,2,4-oxadiazole) exhibited an IC₅₀ of 0.58 ± 0.27 μM [1]. In HsClpP agonist assays, compound SL44 (a 5-(piperidin-4-yl)-1,2,4-oxadiazole derivative) showed an EC₅₀ of 1.30 μM and inhibited HCCLM3 cell proliferation with an IC₅₀ of 3.1 μM [2].

FXR antagonist ClpP agonist Scaffold validation

Optimal Application Scenarios for 3-(sec-Butyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole Based on Quantitative Differentiators


Medicinal Chemistry SAR: Graduated Lipophilicity Series for FXR or ClpP Lead Optimization

With an XLogP of 1.8, the sec-butyl compound fills the lipophilicity gap between the methyl (0.7) and tert-butyl (2.0) analogs [1]. Medicinal chemists can procure all three building blocks to systematically probe the lipophilicity tolerance of a target binding pocket while maintaining the identical oxadiazole-piperidine core. This approach is directly relevant to FXR antagonist programs, where lipophilicity is known to influence both potency and metabolic stability [2].

Stereochemistry-Enabled Fragment-Based Drug Discovery

The sec-butyl substituent introduces a chiral centre that is absent in the tert-butyl and methyl versions [1]. This enables the synthesis of enantiomerically pure derivatives for stereospecific SAR, a critical requirement for programs targeting chiral environments such as enzyme active sites or GPCR orthosteric pockets. The free piperidine nitrogen further allows facile derivatisation to generate diverse chiral libraries.

Physicochemical Property Optimization in Parallel Library Synthesis

The sec-butyl compound’s 3 rotatable bonds and intermediate topological polar surface area (51 Ų) [1] make it suitable for inclusion in parallel synthesis libraries where a balance of flexibility, solubility, and permeability is desired. It can serve as a control building block alongside the more rigid tert-butyl (2 rotatable bonds) and the more polar methyl (1 rotatable bond, MW 167) to delineate the contribution of alkyl chain branching to in vitro ADME parameters.

Multi-Supplier Procurement Strategy for Risk Mitigation

The compound is listed by at least four independent vendors with documented purity specifications (95–98 %) . This multi-supplier landscape reduces single-source dependency and enables competitive quotation for larger-scale purchases, offering a procurement advantage over the 3-tert-butyl analog, which is predominantly available through custom synthesis with less transparent supply chains.

Quote Request

Request a Quote for 3-(sec-Butyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.